molecular formula C14H17N3O B12110280 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole

5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole

Cat. No.: B12110280
M. Wt: 243.30 g/mol
InChI Key: LBYNFKBDNATLPC-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole is a chemical research reagent featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities . This compound is built from a 1,3,4-oxadiazole core substituted at the 2-position with a piperidine ring and at the 5-position with a 4-methylphenyl group. The piperidine moiety is a common pharmacophore that can enhance a molecule's bioavailability and interaction with biological targets, while the aromatic ring contributes to hydrophobic binding. The 1,3,4-oxadiazole ring itself is known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups, which can improve metabolic stability in lead compounds . This derivative is primarily investigated for its potential in pharmaceutical development, with a strong emphasis on anticancer research. 1,3,4-Oxadiazole-based compounds have demonstrated potent cytotoxic activities against various cancer cell lines through multiple mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, the structural features of this compound suggest potential for broad-spectrum anti-infective applications. Oxadiazole derivatives are widely studied as anti-infective agents, showing promising activity against bacterial, fungal, and viral pathogens . As an intermediate, it allows researchers to further explore structure-activity relationships (SAR) to optimize potency and selectivity . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(4-methylphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)13-16-17-14(18-13)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3

InChI Key

LBYNFKBDNATLPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Conventional Cyclization

A mixture of p-toluic hydrazide (0.1 mol), CS₂ (0.12 mol), and potassium hydroxide (0.1 mol) in methanol is refluxed for 8–10 hours until hydrogen sulfide evolution ceases. Neutralization with dilute HCl yields 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which is recrystallized in ethanol. This method achieves yields of ~85% but requires prolonged heating.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the reaction. Combining p-toluic hydrazide, CS₂, and KOH in methanol (140 mL) at 280 W for 3–4 minutes produces the same oxadiazole-2-thiol with an 86.7% yield. This method reduces reaction time from hours to minutes while maintaining high efficiency.

Optimization and Comparative Analysis

Reaction Conditions

ParameterChloroacetamide MethodTrichloromethyl Method
Solvent EthanolMethanol
Temperature 50°C60°C
Time 48 hours2 hours
Yield 63%60%

The chloroacetamide route offers higher yields but requires longer reaction times. The trichloromethyl method is faster but involves hazardous intermediates.

Side Reactions and Mitigation

  • Ring Opening : At temperatures >80°C, piperidine may attack the oxadiazole ring, leading to byproducts like 2-phenyl-5-piperidyl-1,3,4-oxadiazole.

  • Byproduct Formation : Using excess piperidine (1.5 equivalents) and maintaining pH >10 minimizes undesired pathways.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 8.1 Hz, 2H, Ar-H), 7.29 (d, J = 8.1 Hz, 2H, Ar-H), 3.85–3.79 (m, 2H, piperidyl-H), 2.98–2.91 (m, 2H, piperidyl-H), 2.41 (s, 3H, CH₃), 1.75–1.68 (m, 4H, piperidyl-H).

  • MS (EI) : m/z 271 [M⁺], 228 [M⁺–C₃H₇N].

Industrial and Environmental Considerations

  • Cost Efficiency : Microwave-assisted cyclization reduces energy consumption by 70% compared to conventional methods.

  • Waste Management : CS₂ and HCl byproducts require neutralization with NaOH before disposal .

Chemical Reactions Analysis

1.1. Cyclization of Hydrazide Precursors

Acylhydrazides are common intermediates for 1,3,4-oxadiazole synthesis. For this compound, the reaction sequence likely involves:

  • Formation of 4-piperidyl hydrazide : Reacting 4-piperidinecarboxylic acid hydrazide with 4-methylbenzoyl chloride yields the corresponding diacylhydrazide.

  • Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) induces cyclization to form the oxadiazole ring (Fig. 1A). This method is analogous to protocols used for similar piperidine-oxadiazole hybrids .

Example Reaction Conditions

StepReagents/ConditionsYieldReference
Hydrazide formation4-Methylbenzoyl chloride, Et₃N, THF, 0°C → RT, 12 h85%
CyclizationPOCl₃, reflux, 6 h70%

1.2. Post-Functionalization of Preformed Oxadiazoles

Alternative routes involve modifying pre-synthesized oxadiazoles:

  • Nucleophilic Substitution : 2-Chloro-5-(4-methylphenyl)-1,3,4-oxadiazole reacts with 4-aminopiperidine under basic conditions (K₂CO₃, DMF, 80°C) .

  • Cross-Coupling : Palladium-catalyzed coupling of 2-iodo-oxadiazoles with piperidine derivatives (e.g., Suzuki-Miyaura) .

Key Advantages

  • Enables late-stage diversification of the piperidine moiety.

  • Avoids harsh cyclization conditions .

2.1. Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group directs electrophiles to the para position of the methyl substituent. Example reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (para to methyl).

  • Sulfonation : Fuming H₂SO₄ produces the sulfonic acid derivative .

2.2. Nucleophilic Attack at the Oxadiazole Ring

  • Acid/Base Stability : The oxadiazole ring remains intact under mild acidic/basic conditions (pH 2–12) .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., hydrazine) cleave the ring at elevated temperatures, forming semicarbazides .

3.1. N-Alkylation/Acylation

The piperidine nitrogen undergoes alkylation (e.g., CH₃I, K₂CO₃) or acylation (e.g., acetyl chloride) to yield quaternary ammonium salts or amides .

3.2. Oxidation

  • Tertiary Amine Oxidation : mCPBA oxidizes the piperidine to an N-oxide, altering solubility and bioactivity .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Reference
CyclodehydrationPOCl₃, reflux70
Nucleophilic substitution4-Aminopiperidine, K₂CO₃, DMF, 80°C65
N-Methylation of piperidineCH₃I, K₂CO₃, MeCN82

Challenges and Limitations

  • Low Solubility : The hydrophobic 4-methylphenyl group complicates purification.

  • Side Reactions : Competing EAS at the oxadiazole ring occurs under strong nitration conditions .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial activity against various pathogens:

  • Antibacterial Activity : Studies show that oxadiazole derivatives can effectively combat Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL .
  • Antifungal and Antiviral Activity : Compounds have also demonstrated antifungal properties against species like Candida albicans and antiviral activities against viral pathogens .

Anticancer Applications

The anticancer potential of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole has been explored through various studies:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma. For example, specific derivatives demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds with the oxadiazole moiety exhibit anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
  • Pain Relief : The analgesic properties of these compounds make them potential candidates for pain management therapies .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole also shows promise in other therapeutic areas:

  • Anti-diabetic Effects : Some studies highlight the ability of oxadiazole derivatives to lower glucose levels in diabetic models .
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective roles in models of neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Ningegowda et al. (2022)Antimycobacterial activityIdentified compounds with good efficacy against Mycobacterium tuberculosis at low concentrations .
Mermer et al. (2019)Antibacterial activityDeveloped hybrid compounds showing superior antibacterial properties compared to standard treatments .
Zabiulla et al. (2020)Antioxidant activityEvaluated various derivatives for antioxidant effects; some exhibited IC50 values significantly lower than standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents at the C2 and C5 positions. Below is a comparative analysis with structurally related derivatives:

Compound Name C2 Substituent C5 Substituent Key Biological Activities Reference
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole 4-Piperidyl (cyclic amine) 4-Methylphenyl (electron-donating) Potential antimicrobial; CNS modulation (theoretical)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl (EWG*) 4-Nitrophenyl (EWG) Anticonvulsant, antidepressant, antianxiety (no neurotoxicity)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 4-Chlorophenyl (EWG) 4-Fluorophenyl (EWG) Anticancer (SF-295, MCF7, PC-3 cell lines)
2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole Amino group 4-Nitrophenyl (EWG) Antibacterial (moderate activity vs. E. coli)
2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole Adamantane (bulky) 4-Bromophenyl (EWG) Anti-inflammatory (dose-dependent)
2-(4-Bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (4002-0361) 4-Bromophenyl (EWG) 4-Methylphenyl Not explicitly reported (structural analog)

*EWG: Electron-withdrawing group.

Key Findings

CNS Activity :

  • Compounds with electron-withdrawing groups (EWGs) at both C2 and C5 (e.g., XIV and XV) exhibit potent CNS depressant activities (anticonvulsant, antidepressant) due to enhanced dipole interactions with neuronal receptors .
  • In contrast, 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole lacks strong EWGs, suggesting weaker CNS activity. However, the piperidyl group may improve blood-brain barrier penetration, warranting further study .

Antimicrobial Activity: Nitro and amino substituents (e.g., ) enhance antibacterial efficacy by increasing electrophilicity, which disrupts microbial membranes . The target compound’s 4-methylphenyl (electron-donating) and piperidyl groups may reduce direct antimicrobial potency compared to nitro derivatives but could modulate biofilm penetration .

Anticancer Activity :

  • Chloro and fluoro substituents (e.g., compound 106) improve cytotoxicity by stabilizing interactions with DNA or enzyme active sites (e.g., topoisomerase II) .
  • The 4-methylphenyl group in the target compound may offer weaker anticancer activity but could reduce off-target toxicity compared to halogenated analogs.

Physicochemical Properties: Piperidyl substitution increases water solubility compared to adamantane or bromophenyl analogs (e.g., compound 4002-0361, MW = 315.17 vs. target compound’s ~300 g/mol) .

Biological Activity

5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring, which includes two nitrogen atoms and one oxygen atom. Its structure can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}

This unique arrangement contributes to its reactivity and interactions with biological targets.

Synthesis

The synthesis of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole typically involves cyclization reactions. A common method includes the reaction of 4-methylbenzohydrazide with 4-piperidylcarbonyl chloride in the presence of a base like triethylamine. The reaction proceeds under heat to facilitate the formation of the oxadiazole ring.

Antimicrobial Properties

Research has demonstrated that 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole exhibits significant antimicrobial activity. Studies have shown that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety is crucial for this activity due to its ability to interact with microbial cellular components .

Table 1: Antimicrobial Activity Against Various Strains

Compound NameTarget StrainMinimum Inhibitory Concentration (MIC)
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazoleS. aureus25 µg/mL
E. coli50 µg/mL
Pseudomonas aeruginosa40 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspase pathways and modulation of p53 expression levels .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazoleMCF-715.63
U-93712.50
A54918.75

The biological activity of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antimicrobial Action : The compound may inhibit enzymes critical for bacterial growth or disrupt cell membrane integrity through its reactive functional groups.
  • Anticancer Mechanism : It is suggested that the compound binds to DNA or proteins involved in cell cycle regulation, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Antitubercular Activity : A study evaluated a series of oxadiazole derivatives against Mycobacterium tuberculosis, revealing potent inhibitory effects comparable to standard antitubercular drugs .
  • Combination Therapies : Research has explored the use of oxadiazoles in combination with other antibiotics to enhance efficacy against resistant strains of bacteria .

Q & A

Basic: What is the standard synthesis protocol for 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole?

Answer:
The synthesis involves a multi-step sequence:

Carboxylic Acid Conversion : Aryl/aralkyl carboxylic acids (e.g., 4-methylbenzoic acid) are esterified (EtOH/H₂SO₄, reflux), hydrazide derivatives formed (N₂H₄/MeOH, reflux), and cyclized with CS₂/KOH to yield 1,3,4-oxadiazole-2-thiol intermediates .

Electrophile Preparation : 4-Methylpiperidine reacts with 4-bromomethylbenzenesulfonyl chloride to form the electrophilic sulfonamide intermediate .

Coupling Reaction : The oxadiazole nucleophile reacts with the sulfonamide electrophile in DMF with LiH as a base, yielding the target compound .
Key Reagents : KOH, CS₂, LiH. Key Conditions : Reflux (4–6 hrs), inert atmosphere (N₂) .

Basic: Which spectroscopic techniques are used to characterize this compound, and what critical data points confirm its structure?

Answer:

  • IR Spectroscopy : Confirms N–H (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and S=O (1150–1250 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), piperidyl protons (δ 2.5–3.5 ppm), and methyl groups (δ 2.3 ppm) .
  • EI-MS/HRMS : Molecular ion peaks (e.g., m/z 354 for C₂₄H₂₂N₂O) validate molecular weight .

Advanced: How can structural modifications enhance the antibacterial activity of this compound?

Answer:

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring improves bacterial membrane penetration .
  • Piperidine Functionalization : N-Sulfonylation or alkylation enhances hydrophobicity and target affinity (e.g., 4-chlorophenylsulfonyl derivatives in ) .
  • SAR Studies : Bioisosteric replacement of oxadiazole with thiadiazole ( ) or triazole ( ) modulates activity against Gram-positive vs. Gram-negative strains .

Advanced: How to resolve contradictions in reported antibacterial efficacy across studies?

Answer:

  • Strain-Specific Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) require standardized MIC assays .
  • Assay Conditions : Varying pH, solvent (DMSO vs. aqueous), and incubation time affect solubility and bioavailability .
  • Substituent Effects : Meta-substituted derivatives may exhibit lower activity than para-substituted analogs due to steric hindrance .

Advanced: What role does this compound play in scintillator materials?

Answer:
Oxadiazole derivatives like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B-PBD) act as primary dopants in plastic scintillators due to their high fluorescence quantum yield and electron-transport properties. They enhance radiation resistance and photon emission efficiency in high-energy physics applications .

Basic: What safety precautions are required when handling this compound?

Answer:

  • GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • First Aid : Rinse skin/eyes with water; seek medical attention for ingestion .

Advanced: How does hydrogen bonding influence the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction ( ) reveals a 3D network stabilized by N–H⋯N hydrogen bonds between the oxadiazole amine and adjacent heterocyclic nitrogen. This packing affects solubility, melting point, and solid-state reactivity .

Advanced: Can computational modeling predict its interaction with biological targets like monoamine oxidase (MAO)?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the oxadiazole N-atom and MAO-B’s FAD cofactor (e.g., 5-(3-methylindolyl)-1,3,4-oxadiazole in ) .
  • MD Simulations : Free energy calculations (MM-PBSA) quantify binding affinity and guide structural optimization for selectivity .

Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?

Answer:

  • Metabolic Stability : Phase I/II metabolism (e.g., CYP450-mediated oxidation) may reduce bioavailability. Use pro-drug strategies or PEGylation to enhance stability .
  • PK/PD Modeling : Track plasma half-life and tissue distribution in rodent models to align in vitro IC₅₀ with effective doses .

Advanced: What synthetic routes yield heterocyclic analogs with improved bioactivity?

Answer:

  • Thiadiazole Analogs : Replace oxadiazole with thiadiazole via CS₂ cyclization ( ).
  • Triazole Derivatives : Click chemistry (CuAAC) with azides introduces 1,2,3-triazole moieties for enhanced antimicrobial activity ( ) .

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